2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde
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Overview
Description
2,2’-[(7R,8S)-1,4-Dioxaspiro[44]nonane-7,8-diyl]diacetaldehyde is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the spirocyclic acetal. Subsequent oxidation of the acetal yields the desired diacetaldehyde compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding primary alcohols.
Substitution: The major products depend on the nucleophile used but generally result in substituted spirocyclic compounds.
Scientific Research Applications
2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 1,4-Dioxaspiro[4.4]nonane
Uniqueness
2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde is unique due to its specific spirocyclic structure and the presence of two aldehyde groups. This combination of features makes it particularly versatile for various chemical reactions and applications.
Properties
CAS No. |
58866-25-4 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-[(7S,8R)-8-(2-oxoethyl)-1,4-dioxaspiro[4.4]nonan-7-yl]acetaldehyde |
InChI |
InChI=1S/C11H16O4/c12-3-1-9-7-11(14-5-6-15-11)8-10(9)2-4-13/h3-4,9-10H,1-2,5-8H2/t9-,10+ |
InChI Key |
XHLYTKIPWFQESR-AOOOYVTPSA-N |
Isomeric SMILES |
C1COC2(O1)C[C@@H]([C@@H](C2)CC=O)CC=O |
Canonical SMILES |
C1COC2(O1)CC(C(C2)CC=O)CC=O |
Origin of Product |
United States |
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